1,4-Dichlorocyclohexane
Description
1,4-Dichlorocyclohexane (CAS: 19398-57-3 for the cis/trans mixture; 16890-91-8 for the trans isomer) is a halogenated cycloalkane with two chlorine atoms at the 1- and 4-positions of the cyclohexane ring. Its stereoisomerism includes two distinct configurations: cis (chlorines on the same face) and trans (chlorines on opposite faces) . The compound is classified as a flammable solid (WGK 3) and poses risks of skin/eye irritation and sensitization . Conformational studies indicate that the diaxial and diequatorial forms of trans-1,4-dichlorocyclohexane are energetically equivalent, a result of balanced Coulombic attraction between C-Cl dipoles and steric effects .
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Kinetics
Protonation of the hydroxyl groups by HCl generates oxonium ions, rendering the β-hydrogens susceptible to nucleophilic attack by chloride ions. This two-step SN2 mechanism is favored in highly acidic media, though competing elimination pathways may form cyclohexene intermediates. Franzus and Hudson (1963) observed that prolonged heating (14 hours) at 80–90°C in sealed Carius tubes maximizes substitution over elimination, achieving a 48.7% yield. Side products like 1,3-dichlorocyclohexane arise from carbocation rearrangements during incomplete substitution.
Table 1: Optimization of Hydrochlorination Conditions
| Parameter | Palfray & Rothstein (1929) | Franzus & Hudson (1963) |
|---|---|---|
| Temperature (°C) | 100 | 80–90 |
| Reaction Time (hours) | Not specified | 14 |
| HCl Concentration | Concentrated | Concentrated |
| Yield (%) | Not reported | 48.7 |
Stereochemical Considerations
The stereochemical outcome of hydrochlorination depends on the starting diol’s configuration. cis-1,4-Cyclohexanediol predominantly yields cis-1,4-dichlorocyclohexane, while the trans isomer favors the trans product. Kozima and Yoshino’s Raman studies confirmed that the diaxial conformation of trans-1,4-dichlorocyclohexane is thermodynamically favored in solution due to reduced steric strain. Conversely, cis-1,4-dichlorocyclohexane adopts a diequatorial conformation to minimize 1,3-diaxial interactions.
Conformational Analysis via NMR
Low-temperature NMR spectroscopy (-60°C) resolves distinct signals for axial and equatorial protons in cis-1,4-dichlorocyclohexane. At 230 MHz, the equatorial protons resonate at δ 5.25–5.40 ppm, while axial protons appear upfield at δ 1.10–0.92 ppm. Coalescence of these signals above -40°C indicates rapid ring flipping, with an energy barrier of ~10 kcal/mol.
Byproduct Formation and Mitigation
The Franzus and Hudson protocol identified 1,3-dichlorocyclohexane as a major byproduct (up to 15% yield), formed via carbocation rearrangement during incomplete substitution. Gas chromatography on diethylene glycol succinate columns effectively separates the 1,4 and 1,3 isomers, with retention times of 8.2 and 9.5 minutes, respectively. Recrystallization from ethanol further purifies the product, yielding colorless crystals (m.p. 102–103°C) for the cis isomer and an oil for the trans variant.
Alternative Synthetic Routes
Bromochlorocyclohexane Transhalogenation
Atkinson and Lunde (1965) demonstrated the synthesis of cis-1,4-dichlorocyclohexane via transhalogenation of cis-1,4-bromochlorocyclohexane using ZnCl₂ catalysis. This method avoids carbocation intermediates, reducing rearrangement byproducts:
Yields remain modest (35–40%) due to competing bromide elimination.
Nitroalkene Reduction
A niche route involves reducing 1-nitro-1-heptene derivatives with palladium black, though this method is primarily relevant to carbohydrate chemistry and offers limited scalability.
Industrial-Scale Production
Commercial synthesis (e.g., by ChemicalBook-listed suppliers) employs continuous-flow reactors to enhance throughput. Key parameters include:
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HCl Feed Rate : 2.5 L/min per mole of diol
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Residence Time : 45 minutes
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Purity : >98% (GC-MS analysis)
Purified this compound is stabilized with 0.1% epichlorohydrin to prevent radical-induced decomposition during storage.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1,4-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 eliminations, where a base removes a hydrogen atom and a chlorine atom, resulting in the formation of a double bond in the cyclohexane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH₃) are commonly used under reflux conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures to facilitate elimination.
Major Products:
Substitution Reactions: Products include 1,4-dihydroxycyclohexane, 1,4-dialkoxycyclohexane, or 1,4-diaminocyclohexane.
Elimination Reactions: The major product is 1,4-cyclohexadiene.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10Cl2
- Molecular Weight : 153.05 g/mol
- CAS Number : 19398-57-3
- Isomers : Exists as a mixture of cis and trans forms.
Industrial Applications
- Solvent in Chemical Synthesis :
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Intermediate in Organic Synthesis :
- The compound serves as an intermediate in the synthesis of other organic chemicals. Its chlorinated structure makes it a valuable precursor for creating more complex molecules through substitution reactions.
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Use in Polymer Production :
- It is employed in the production of polymers, where it acts as a plasticizer or modifier to enhance the properties of the resulting materials.
Pharmaceutical Applications
- Drug Development :
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Research Studies :
- Investigations into the effects of chlorinated compounds like this compound on biological systems are ongoing. These studies explore its potential impacts on drug delivery systems and its efficacy as a therapeutic agent against various diseases.
Environmental and Safety Considerations
- Toxicity and Environmental Impact :
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Regulatory Status :
- The compound is subject to regulations concerning its use and disposal due to its potential environmental hazards. Compliance with safety standards is crucial for industries utilizing this chemical.
Case Study 1: Aerospace Sealants
A study highlighted the effectiveness of this compound as a solvent in developing polysulfide sealants for aerospace applications. The research demonstrated that using this compound improved the adhesion properties and durability of sealants under extreme conditions .
Case Study 2: Pharmaceutical Formulations
Research conducted on drug delivery systems indicated that incorporating this compound can enhance the solubility of poorly soluble drugs. This finding suggests its potential role in improving bioavailability and therapeutic efficacy .
Mechanism of Action
The mechanism of action of trans-1,4-dichlorocyclohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In substitution reactions, the chlorine atoms are displaced by nucleophiles, while in elimination reactions, the chlorine atoms are removed along with hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,2-Dichlorocyclohexane
- Stereoisomerism : Three configurational isomers due to two chiral centers .
- Conformational Stability : Diaxial conformation dominates (~60% population in gas phase) due to reduced Pauli repulsion between axial C-Cl and C-H bonds .
- Reactivity: A major product in cyclohexene chlorination, but its concentration is 1–2 orders of magnitude lower than 2-chloro-cyclohexanol . Traces form in MnCl₂·4H₂O-catalyzed cyclohexane functionalization .
- Spectroscopy : Exhibits distinct EI-MS fragmentation patterns due to steric hindrance, with [M-35] peaks dominating over molecular ion peaks .
1,3-Dichlorocyclohexane
- Stereoisomerism : Three configurational isomers (two chiral centers) .
- Conformational Stability : Similar to 1,2-dichloro, but steric interactions differ due to meta-substitution.
- Reactivity : Less studied, but expected to show intermediate stability in chlorination reactions compared to 1,2- and 1,4-isomers.
1,1-Dichlorocyclohexane
- Stereoisomerism: No chiral centers (constitutional isomer only) .
Conformational Analysis of Dichlorocyclohexanes
Spectroscopic and Physical Properties
- IR Spectroscopy : Solvent-dependent frequency shifts observed for trans-1,4-dichlorocyclohexane, with band widths maximized in cyclohexane-dioxane mixtures due to entropy-driven solvent arrangements .
- Mass Spectrometry : this compound shows stable molecular ion peaks, whereas 1,1- and sterically hindered isomers (e.g., 1,2-dichloro) exhibit rapid dechlorination .
Biological Activity
1,4-Dichlorocyclohexane (DCH) is a chlorinated cyclic hydrocarbon that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of DCH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with two chlorine substituents located at the 1 and 4 positions. The compound exists primarily in a trans configuration, which significantly influences its conformational stability and reactivity compared to its isomers. The trans configuration allows for more favorable steric interactions, making it a valuable model compound in stereochemistry studies .
The biological activity of DCH is primarily attributed to its interaction with various biological targets. Research has demonstrated that DCH can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds with different biological properties. Additionally, DCH can be reduced to cyclohexane using reducing agents, which may alter its biological effects.
Key Mechanisms Include:
- Nucleophilic Substitution: Chlorine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles.
- Reduction Reactions: DCH can be converted to less reactive cyclohexane, potentially reducing toxicity.
- Oxidation Reactions: Although less common, DCH can undergo oxidation to form various products that may exhibit distinct biological activities.
Cytotoxicity and Antioxidant Activity
Studies have shown that DCH exhibits cytotoxic effects on certain cancer cell lines. For instance, research involving human cancer cell lines has indicated that DCH can induce apoptosis through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity, making it a candidate for further investigation in cancer therapy .
A comparative study highlighted the interaction of DCH with DNA and proteins, revealing its potential as an antioxidant agent. The binding affinity of DCH to biomolecules was assessed using various assays, demonstrating significant interactions that may lead to protective effects against oxidative damage .
Antitumor Activity
In a notable study, the effects of DCH on ependymoma cell lines were evaluated. The results indicated that DCH exhibited selective cytotoxicity towards these cells, highlighting its potential as a therapeutic agent in treating specific types of tumors. The study utilized dose-response curves to establish the IC50 values for DCH, which ranged from 8 to 12 μM depending on the exposure conditions and cell line used .
Drug Development Potential
DCH has been investigated for its role as a synthetic intermediate in drug development. Its structural properties allow it to serve as a precursor for synthesizing more complex organic molecules, including pharmaceuticals targeting specific molecular pathways. Researchers have explored various synthetic routes involving DCH to develop novel compounds with enhanced biological activity .
Comparative Analysis
The following table summarizes key characteristics and findings related to the biological activity of this compound:
| Characteristic | Details |
|---|---|
| Chemical Structure | Cyclohexane ring with chlorine substituents at 1 and 4 |
| Configuration | Trans configuration (more stable than cis) |
| Mechanisms of Action | Nucleophilic substitution, reduction, oxidation |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Antioxidant Activity | Interacts with DNA and proteins; generates ROS |
| IC50 Values | Ranges from 8 to 12 μM in cancer studies |
Q & A
Q. What role do charge-balancing cations play in stabilizing this compound within zeolite supercages?
- Methodological Answer : In Na–Y zeolites, sodium ions interact with chlorine atoms via ion-dipole forces, locking the molecule in specific conformations. Use Raman spectroscopy to monitor cation removal (e.g., via ion exchange), which restores conformational mobility. Pair distribution function (PDF) analysis maps cation-solute spatial relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
